Glycylalanyl-N-2-Naphthyl-L-Prolineamide
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Overview
Description
Preparation Methods
The synthesis of GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE involves the amidation of L-proline in organic media. Amidation of alpha-amino acids is challenging and generally requires protection strategies for the amino functionality . The synthetic route typically involves the coupling of glycine, alanine, and naphthyl-prolineamide using peptide bond formation techniques. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity of the product.
Chemical Reactions Analysis
GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Medicine: Research explores its potential therapeutic applications, including enzyme inhibition and modulation of biological pathways.
Industry: It may be used in the development of peptide-based drugs and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE involves its interaction with prolyl tripeptidyl peptidase, an enzyme found in Porphyromonas gingivalis . The compound binds to the active site of the enzyme, inhibiting its activity and affecting the biological pathways regulated by this enzyme. This interaction can lead to various biochemical effects, including modulation of peptide processing and signaling pathways.
Comparison with Similar Compounds
GLYCYLALANYL-N-2-NAPHTHYL-L-PROLINEAMIDE is unique due to its specific sequence of amino acids and the presence of a naphthyl group. Similar compounds include:
GLYCYLALANYL-L-PROLINEAMIDE: Lacks the naphthyl group, resulting in different biochemical properties.
GLYCYLALANYL-N-2-NAPHTHYL-L-VALINEAMIDE: Contains a valine residue instead of proline, altering its interaction with enzymes.
GLYCYLALANYL-N-1-NAPHTHYL-L-PROLINEAMIDE: The position of the naphthyl group is different, affecting its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c1-13(22-18(25)12-21)20(27)24-10-4-7-17(24)19(26)23-16-9-8-14-5-2-3-6-15(14)11-16/h2-3,5-6,8-9,11,13,17H,4,7,10,12,21H2,1H3,(H,22,25)(H,23,26)/t13-,17-/m0/s1 |
InChI Key |
KCELZXZDIUJGNM-GUYCJALGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)CN |
Origin of Product |
United States |
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